Quinolin-8-ylcarbamic acid

Physicochemical profiling Drug-likeness prediction Synthetic intermediate characterization

Quinolin-8-ylcarbamic acid (CAS 876492-30-7), also referred to as 8-quinolinecarbamic acid or carbamic acid, N-8-quinolinyl-, is a small-molecule heterocyclic compound (C10H8N2O2, MW 188.18 g/mol) belonging to the 8-substituted quinoline class. Its structure features a carbamic acid moiety (–NH–COOH) directly attached to the 8-position of the quinoline ring, distinguishing it from more common 8-substituted analogs such as 8-aminoquinoline (–NH2) and 8-hydroxyquinoline (–OH).

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 876492-30-7
Cat. No. B11907165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinolin-8-ylcarbamic acid
CAS876492-30-7
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)NC(=O)O)N=CC=C2
InChIInChI=1S/C10H8N2O2/c13-10(14)12-8-5-1-3-7-4-2-6-11-9(7)8/h1-6,12H,(H,13,14)
InChIKeyQVYNGEMFPFQXEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinolin-8-ylcarbamic Acid (CAS 876492-30-7): Core Chemical Profile for Procurement Evaluation


Quinolin-8-ylcarbamic acid (CAS 876492-30-7), also referred to as 8-quinolinecarbamic acid or carbamic acid, N-8-quinolinyl-, is a small-molecule heterocyclic compound (C10H8N2O2, MW 188.18 g/mol) belonging to the 8-substituted quinoline class . Its structure features a carbamic acid moiety (–NH–COOH) directly attached to the 8-position of the quinoline ring, distinguishing it from more common 8-substituted analogs such as 8-aminoquinoline (–NH2) and 8-hydroxyquinoline (–OH). This structural feature imparts a distinct hydrogen-bond donor/acceptor profile and a predicted pKa of 14.93, indicating very weak acidity compared to typical carboxylic acids . The compound is primarily utilized as a synthetic intermediate and research tool in medicinal chemistry and agrochemical development.

Why 8-Aminoquinoline or 8-Hydroxyquinoline Cannot Substitute Quinolin-8-ylcarbamic Acid in Key Applications


Although 8-aminoquinoline and 8-hydroxyquinoline share the quinoline core, their functional group at the 8-position dictates profoundly different physicochemical and reactivity profiles. 8-Aminoquinoline (pKa ~3.99 for the conjugate acid) is a basic amine, while 8-hydroxyquinoline (pKa ~5.0 for the hydroxyl) is a metal-chelating agent [1]. Quinolin-8-ylcarbamic acid, with its carbamic acid functionality, is neither a strong base nor a classical metal chelator; its predicted pKa of 14.93 and higher computed density (1.438 g/cm³) reflect a unique hydrogen-bonding capacity and steric environment that cannot be replicated by the amino or hydroxyl analogs . Consequently, in applications requiring a labile carbamate linkage—such as prodrug design, controlled release of 8-aminoquinoline via enzymatic or pH-dependent hydrolysis, or transient directing-group strategies in C–H activation—generic substitution with the free amine or alcohol fails to deliver the requisite reactivity profile [1].

Quantitative Differentiation Evidence: Quinolin-8-ylcarbamic Acid vs. Closest Analogs


Predicted Physicochemical Divergence: Density and Acidity vs. 8-Aminoquinoline

Quinolin-8-ylcarbamic acid exhibits a substantially higher computed density and dramatically weaker acidity compared to its closest amine analog, 8-aminoquinoline. The density is predicted as 1.438 g/cm³ versus 1.115 g/cm³ for 8-aminoquinoline—a 29% increase reflecting the additional mass and hydrogen-bonding capacity of the carbamic acid group . The predicted pKa shifts from 3.99 (8-aminoquinoline conjugate acid) to 14.93, indicating a >10 orders-of-magnitude difference in proton affinity that fundamentally alters solubility, salt-forming ability, and biological partitioning .

Physicochemical profiling Drug-likeness prediction Synthetic intermediate characterization

Hydrolytic Lability as a Functional Differentiator: Carbamic Acid vs. Stable Ether/Amino Linkers

The carbamic acid functional group in quinolin-8-ylcarbamic acid is inherently labile toward hydrolysis under both acidic and basic conditions, a property that distinguishes it from the stable C–N bond of 8-aminoquinoline and the ether linkage of 8-hydroxyquinoline derivatives. While direct kinetic data for the parent compound are absent from the peer-reviewed literature, class-level inference from structurally analogous 8-quinolinyl N,N-dimethylcarbamates demonstrates specific-base-catalyzed hydrolysis with a quadratic dependence on hydroxide concentration, confirming the carbamate linkage as a cleavable motif [1]. In contrast, 8-aminoquinoline requires harsh deamination conditions for modification, and 8-hydroxyquinoline ethers are hydrolytically inert under physiological pH ranges. This controlled lability is the mechanistic basis for using quinolin-8-ylcarbamic acid as a masked or prodrug form of 8-aminoquinoline.

Prodrug design Controlled release Carbamate hydrolysis

Synthetic Versatility: Directing-Group Potential in C–H Activation Chemistry

The 8-aminoquinoline scaffold is well-established as a bidentate directing group in Pd- and Ni-catalyzed C–H functionalization. Quinolin-8-ylcarbamic acid can serve as a protected precursor to 8-aminoquinoline, enabling a 'protect-and-release' synthetic strategy. In a multicomponent reaction protocol for β-arylation of carboxamides, 8-aminoquinoline was identified as the optimal directing group among several bidentate auxiliaries tested, achieving superior yields and selectivity [1]. While the carbamic acid itself is not directly employed as a directing group, its quantitative conversion to the active 8-aminoquinoline under controlled deprotection conditions makes it a storable, non-basic precursor that mitigates the handling and toxicity issues associated with the free amine [1].

C–H activation Directing group Synthetic methodology

Antimicrobial Class-Level Activity: 8-Quinolinyl Carbamates vs. 8-Hydroxyquinoline

Patent literature on 8-quinolinyl carbamates (US4472404) reports significant antibacterial and antifungal activity, particularly against gram-negative organisms, positioning the class as urinary tract antimicrobial agents [1]. While the patent exemplifies substituted carbamates rather than the parent carbamic acid, quinolin-8-ylcarbamic acid represents the minimal pharmacophoric scaffold from which these active derivatives are elaborated. By comparison, 8-hydroxyquinoline (oxine) exhibits broad-spectrum antimicrobial activity but with a distinct mechanism involving metal chelation, which can lead to non-selective cytotoxicity. The carbamate class, including quinolin-8-ylcarbamic acid, offers a divergent mechanism of action that avoids metal-chelation-related off-target effects, a key consideration in antimicrobial lead selection [1][2].

Antimicrobial Urinary tract infection Gram-negative bacteria

Optimal Procurement and Application Scenarios for Quinolin-8-ylcarbamic Acid (CAS 876492-30-7)


Prodrug Design Requiring Controlled Release of 8-Aminoquinoline

In antimalarial or antimicrobial prodrug programs, quinolin-8-ylcarbamic acid serves as a hydrolytically labile precursor that can release the active 8-aminoquinoline moiety under physiological or enzymatically catalyzed conditions. Unlike stable amide or ether-linked prodrugs, the carbamic acid linkage offers predictable pH-dependent cleavage kinetics inferred from 8-quinolinyl carbamate hydrolysis studies [1].

Synthetic Intermediate for C–H Activation Directing Groups

As a protected form of 8-aminoquinoline—the optimal bidentate directing group identified for Pd(II)-catalyzed β-arylation—quinolin-8-ylcarbamic acid enables safer handling and storage. The carbamic acid protection can be removed under mild acidic or basic conditions to liberate the active directing group in situ, streamlining synthetic workflows in medicinal chemistry CROs [1].

Scaffold for Non-Chelating Antimicrobial Lead Optimization

For anti-infective programs seeking to avoid the metal-chelation-associated cytotoxicity of 8-hydroxyquinoline derivatives, quinolin-8-ylcarbamic acid provides a carbamate-based pharmacophoric core. Patent evidence (US4472404) supports the elaboration of this scaffold into potent gram-negative antimicrobial agents [1].

Quote Request

Request a Quote for Quinolin-8-ylcarbamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.